5,7-Dihydroxyflavanone 7-glucoside

Description

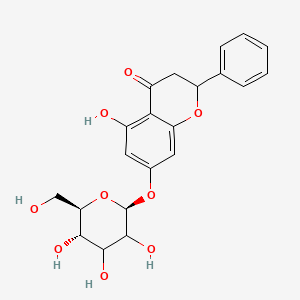

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O9 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19?,20?,21-/m1/s1 |

InChI Key |

GPGFGFUBECSNTG-FIHTYIAESA-N |

Isomeric SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3C(C([C@@H]([C@H](O3)CO)O)O)O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

The distribution of 5,7-Dihydroxyflavanone (B1678386) 7-glucoside spans various plant species and is found in several natural products. Its presence is a result of the intricate secondary metabolism within these biological systems.

Identification in Specific Plant Species and Tissues

This flavanone (B1672756) glycoside has been identified in a number of plant species across different families. Research has pinpointed its presence in the following plants:

Ficus hirta : The fruits of this plant are a known source of Pinocembrin-7-glucoside, where it has been studied for its antifungal properties. nih.gov

Eremurus spp. This genus of flowering plants is a primary source of Pinocembrin (B1678385) 7-O-beta-D-glucoside. biosynth.com

Viscum articulatum : The dried whole plants of this species of mistletoe have been found to contain Pinocembrin-7-O-β-D-glucopyranoside. medchemexpress.com

Loranthus kaoi : This parasitic plant is another documented source of Pinocembrin-7-O-D-glucoside. wikipedia.org

Penthorum chinense : This herbaceous plant, also known as Chinese stonecrop, contains Pinocembrin-7-O-β-D-glucopyranoside.

Viscum coloratum : This mistletoe species has also been reported to contain 5-Hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, another name for Pinocembrin 7-O-glucoside. nih.gov

Table 1: Botanical Sources of 5,7-Dihydroxyflavanone 7-Glucoside

| Plant Species | Common Name | Family | Plant Part |

| Ficus hirta | Hairy Fig | Moraceae | Fruit |

| Eremurus spp. | Foxtail Lilies | Asphodelaceae | Not specified |

| Viscum articulatum | Jointed Mistletoe | Santalaceae | Whole plant |

| Loranthus kaoi | Kao's Mistletoe | Loranthaceae | Not specified |

| Penthorum chinense | Chinese Stonecrop | Penthoraceae | Not specified |

| Viscum coloratum | Korean Mistletoe | Santalaceae | Not specified |

Presence in Natural Products and Extracts

While the direct presence of this compound in some common natural products is not definitively established, its aglycone, 5,7-dihydroxyflavanone (pinocembrin), is a well-known constituent of propolis and honey. nih.govnih.gov Pinocembrin is a major flavonoid found in propolis. mdpi.commostwiedzy.pl Chemical profiling of some honeys has also identified pinocembrin. researchgate.net

The presence of the aglycone in these products suggests the possibility of the glucoside form also being present, potentially being hydrolyzed by enzymes present in bees or during storage. However, direct analytical evidence for this compound in honey, propolis, ginger, or dandelion is not strongly supported by the current scientific literature. Studies on dandelion flowers have identified other flavonoids like luteolin (B72000) and its 7-O-glucoside. nih.govdntb.gov.ua Similarly, research on ginger (Zingiber officinale) has highlighted the presence of other phenolic compounds like gingerols and shogaols, but not specifically this compound. mdpi.com

Biosynthetic Origin and Accumulation Patterns in Plant Metabolism

The biosynthesis of this compound is an extension of the well-established flavonoid biosynthesis pathway in plants. The process begins with the synthesis of its aglycone, pinocembrin.

The formation of pinocembrin starts from the amino acid phenylalanine, which is converted through a series of enzymatic reactions involving phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone (B49325) synthase (CHS). researchgate.netnih.gov The final step in the formation of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of the pinocembrin backbone. This reaction is catalyzed by a specific enzyme called flavanone 7-O-beta-glucosyltransferase (EC 2.4.1.185). wikipedia.orgcreative-enzymes.com

This enzyme utilizes UDP-glucose as the glucose donor. wikipedia.org Flavanone-specific 7-O-glucosyltransferases have been isolated and characterized from various plants, including Citrus paradisi (grapefruit) seedlings and Petunia hybrida. nih.govnih.gov In grapefruit, this enzyme shows a high specificity for flavanones like naringenin (B18129) and hesperetin (B1673127). nih.gov The presence and activity of these glucosyltransferases are crucial for the accumulation of flavanone 7-O-glucosides in plant tissues.

Ecological Roles and Interactions within Plant Environments

Flavonoids, as a class of secondary metabolites, play a multitude of crucial roles in the interaction of plants with their environment. While the specific ecological functions of this compound have not been extensively studied, inferences can be drawn from the known roles of flavonoids in general.

These compounds are known to be involved in:

Defense against pathogens: Flavonoids can act as antimicrobial agents. For instance, Pinocembrin-7-glucoside has demonstrated antifungal activity against Penicillium italicum, the causative agent of blue mold in citrus fruits. nih.gov The aglycone, pinocembrin, also exhibits antimicrobial properties. mdpi.com

Protection against herbivores: The taste and potential toxicity of flavonoids can deter feeding by insects and other herbivores.

UV protection: Flavonoids accumulate in the epidermal layers of leaves and stems, where they can absorb harmful UV-B radiation, thus protecting the plant's DNA and photosynthetic machinery.

Pigmentation: While flavanones themselves are generally colorless or pale yellow, they serve as precursors for colored flavonoids like anthocyanins, which are responsible for the red, purple, and blue colors of flowers and fruits, attracting pollinators and seed dispersers.

Signaling molecules: Flavonoids can act as signaling molecules in plant-microbe interactions, such as the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria.

The glycosylation of flavonoids, such as the addition of a glucose molecule to form this compound, often increases their water solubility and stability, allowing for their transport and storage within the plant cell's vacuole. This modification can also influence their biological activity and interactions with other organisms.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways Leading to the 5,7-Dihydroxyflavanone (B1678386) Core Structure

The formation of the 5,7-dihydroxyflavanone (pinocembrin) skeleton is a multi-step process that originates from the phenylpropanoid pathway. mdpi.comnih.gov This pathway provides the essential precursors that are assembled and cyclized by a key set of enzymes to create the characteristic C6-C3-C6 flavonoid backbone. nih.gov

Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) are the two pivotal enzymes that catalyze the committed steps in flavanone (B1672756) biosynthesis. nih.govosti.gov

Chalcone Synthase (CHS) , a type-III polyketide synthase, initiates the formation of the flavonoid skeleton. nih.gov It catalyzes the sequential condensation of one molecule of a starter CoA-ester (like p-coumaroyl-CoA) with three molecules of malonyl-CoA. nih.govwikipedia.org This series of decarboxylative condensation reactions culminates in an intramolecular Claisen condensation that forms a bicyclic chalcone scaffold, such as naringenin (B18129) chalcone. nih.govwikipedia.orgnih.gov CHS functions as a homodimer and represents a critical branch point, diverting metabolites from the general phenylpropanoid pathway specifically toward flavonoid biosynthesis. nih.govnih.gov

Chalcone Isomerase (CHI) catalyzes the subsequent and essential step: the stereospecific intramolecular cyclization of the chalcone into a tricyclic (2S)-flavanone. nih.govresearchgate.net While this cyclization can occur spontaneously in solution, CHI significantly accelerates the reaction rate by a factor of up to 10⁷, ensuring efficient and stereospecific production of the flavanone core. nih.gov CHI enzymes are classified into different types based on their substrate specificity; for instance, type I CHIs are widespread and utilize naringenin chalcone, while type II CHIs, typically found in legumes, have a broader substrate range. researchgate.net The action of CHI on the appropriate chalcone precursor results in the formation of 5,7-dihydroxyflavanone.

Phenylpropanoid Pathway Precursors and Related Enzymes

The biosynthesis of flavonoids is fundamentally linked to the phenylpropanoid pathway, which generates the primary building blocks for the CHS reaction. nih.govwikipedia.org This pathway begins with the aromatic amino acid L-phenylalanine. mdpi.comwikipedia.org

The process involves three key enzymes that constitute the general phenylpropanoid pathway: nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govwikipedia.org

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. nih.govwikipedia.org

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. nih.govwikipedia.org

This activated molecule, p-coumaroyl-CoA, serves as the starter substrate for Chalcone Synthase, bridging the general phenylpropanoid pathway with the flavonoid-specific branch. wikipedia.org

Glycosylation Mechanisms and Site Specificity at the 7-Position

Once the 5,7-dihydroxyflavanone aglycone is formed, it undergoes glycosylation, a crucial modification that enhances its solubility and stability. oup.com This process involves the attachment of a sugar moiety, in this case, glucose, to a specific hydroxyl group on the flavanone core.

Involvement of UDP-Glycosyltransferases (UGTs) in 7-O-Glucosylation

The transfer of a glucose molecule to the 5,7-dihydroxyflavanone aglycone is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes belong to a large and diverse family that facilitates the conjugation of a glycosyl group from an activated sugar donor, typically UDP-glucose, to a wide array of acceptor molecules, including flavonoids. nih.govnih.gov

The specific reaction for the formation of 5,7-Dihydroxyflavanone 7-glucoside is catalyzed by a flavanone 7-O-glucosyltransferase (F7GlcT). nih.govcreative-enzymes.com This enzyme recognizes both the flavanone acceptor and the UDP-glucose donor, mediating the formation of an O-glycosidic bond at the 7-position hydroxyl group of the aglycone. nih.govnih.gov Studies in various plants have identified numerous UGTs with the ability to glycosylate flavonoids at the 7-OH position. nih.govnih.gov

Regiospecificity of Glucosyl Transfer

A remarkable feature of UGTs is their high regiospecificity, meaning they can selectively target a particular hydroxyl group on the complex flavonoid structure for glycosylation. nih.gov The major sites for flavonoid glycosylation are the hydroxyl groups at the 3, 5, 7, 3', and 4' positions. nih.gov

The specificity for the 7-OH position is determined by the unique protein structure and active site of the specific UGT enzyme. nih.gov Phylogenetic analyses have revealed that UGTs with the same regiospecificity, such as 7-O-glycosyltransferases (F7GlyT), tend to cluster together in distinct phylogenetic clades, regardless of the plant species from which they originate. nih.gov This suggests that the regiospecificity of these enzymes was established early in their evolution, before the divergence of plant species. nih.gov This inherent specificity ensures that the glucose moiety is precisely attached to the 7-position of the 5,7-dihydroxyflavanone core, yielding the final this compound product.

Microbial and Enzymatic Biotransformation of this compound and Its Aglycone

Both this compound and its aglycone, 5,7-dihydroxyflavanone (pinocembrin), can be substrates for enzymatic modification by microorganisms. These biotransformation reactions can alter the structure and biological properties of the parent compound. nih.gov

Enzymatic systems within microorganisms are capable of a variety of reactions, including hydroxylation, dehydrogenation, carbonyl group reduction, and hydrolysis of glycosidic bonds. nih.gov For instance, filamentous fungi from the genera Aspergillus and Penicillium have been shown to metabolize related flavonoid structures. One study demonstrated that the fungus Aspergillus ochraceus could transform 7-hydroxyflavanone (B191499) into 5,7-dihydroxyflavan-4-ol, a reaction involving both hydroxylation at the C-5 position and reduction of the C-4 carbonyl group. nih.gov The fungus Aspergillus niger was found to catalyze the dehydrogenation of 7-hydroxyflavanone to produce 7-hydroxyflavone. nih.gov

The glycoside form, this compound, can undergo deglycosylation through the action of glycosidase enzymes. nih.govacs.org These enzymes, such as β-glucosidases, catalyze the hydrolysis of the glycosidic bond, releasing the glucose molecule and yielding the aglycone, 5,7-dihydroxyflavanone. nih.gov This deglycosylation is a common metabolic transformation and can significantly impact the bioavailability and activity of the flavonoid. acs.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Pathway Step |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to trans-cinnamic acid. nih.gov | General Phenylpropanoid Pathway |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov | General Phenylpropanoid Pathway |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov | General Phenylpropanoid Pathway |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone. nih.gov | Flavonoid Biosynthesis |

| Chalcone Isomerase | CHI | Cyclizes the chalcone to form (2S)-5,7-dihydroxyflavanone. researchgate.net | Flavonoid Biosynthesis |

| UDP-glycosyltransferase (Flavanone 7-O-glucosyltransferase) | UGT (F7GlcT) | Transfers glucose from UDP-glucose to the 7-OH group of the flavanone. nih.gov | Glycosylation |

Hydroxylation and Other Modifications by Microorganisms

Direct studies on the microbial transformation of this compound are not extensively documented. However, research on structurally similar flavanones demonstrates the capability of various microorganisms to perform key modifications, such as hydroxylation.

For instance, microbial transformation studies on 7-hydroxyflavanone using fungi from the Aspergillus and Penicillium genera have shown that these microorganisms can introduce a hydroxyl group at the C-5 position of the A ring, yielding 5,7-dihydroxyflavanone derivatives. nih.govresearchgate.net One notable transformation is the conversion of 7-hydroxyflavanone to 5,7-dihydroxyflavan-4-ol by Aspergillus ochraceus, a reaction involving both C-5 hydroxylation and reduction of the carbonyl group at C-4. nih.gov This highlights the potential of microbial systems to synthesize the 5,7-dihydroxyflavanone aglycone from a hydroxylated precursor.

Furthermore, microbial systems have been engineered to produce 5-deoxy(iso)flavonoids, which are structurally related to the aglycone of the target compound. nih.gov These engineered pathways in Escherichia coli demonstrate the feasibility of manipulating microbial enzymes to control the hydroxylation patterns of flavonoids. nih.gov

While these findings are on related compounds, they strongly suggest that microorganisms possess the enzymatic machinery necessary to modify the 5,7-dihydroxyflavanone core structure. Future research may elucidate the specific microbial pathways for the direct hydroxylation and modification of this compound.

Enzymatic Conversion and Degradation in Biological Matrices

The enzymatic conversion of this compound in biological systems, particularly in mammals, has been more extensively studied. The primary metabolic pathway involves the initial removal of the glucose moiety, followed by further enzymatic modifications of the resulting aglycone, 5,7-dihydroxyflavanone (pinocembrin).

Upon oral administration, this compound undergoes significant metabolism in the gastrointestinal tract. nih.govresearchgate.netresearchgate.net In vivo studies in rats have shown that the concentration of the aglycone, pinocembrin (B1678385), is substantially higher in plasma than that of the parent glucoside after oral intake, indicating efficient deglycosylation. nih.govresearchgate.net This initial conversion is likely mediated by intestinal microflora and enzymes such as β-glucosidases. acs.org

Following deglycosylation, the aglycone, 5,7-dihydroxyflavanone, is absorbed and undergoes extensive phase I and phase II metabolism. A comprehensive study identified a total of 111 metabolites in the plasma, urine, bile, and feces of rats administered this compound. nih.gov These metabolites are the result of various enzymatic reactions, including:

Hydroxylation: The addition of hydroxyl groups to the flavonoid structure.

Sulfation: Conjugation with a sulfate (B86663) group.

Glucuronidation: Conjugation with glucuronic acid.

The table below summarizes the key biotransformation products of this compound observed in rat studies.

| Precursor Compound | Metabolite | Type of Transformation | Biological Matrix |

| This compound | 5,7-Dihydroxyflavanone (Pinocembrin) | Deglycosylation | Gastrointestinal Tract, Plasma |

| 5,7-Dihydroxyflavanone | Hydroxylated derivatives | Hydroxylation | Plasma, Urine, Bile, Feces |

| 5,7-Dihydroxyflavanone | Sulfated derivatives | Sulfation | Plasma, Urine, Bile, Feces |

| 5,7-Dihydroxyflavanone | Glucuronidated derivatives | Glucuronidation | Plasma, Urine, Bile, Feces |

This table is generated based on findings from studies on the metabolism of pinocembrin-7-O-β-D-glucoside in rats. nih.govnih.gov

These enzymatic conversions significantly alter the physicochemical properties of the parent compound, influencing its bioavailability, distribution, and ultimately its biological activity within the organism. The excretion studies have shown that this compound and its metabolites are primarily excreted through feces. nih.gov

Pre Clinical Biological Activities and Molecular Mechanisms of Action

Antioxidant and Free Radical Scavenging Activities

The antioxidant properties of flavonoids are a cornerstone of their beneficial effects. These compounds can neutralize harmful reactive oxygen and nitrogen species, thereby protecting cells from oxidative damage.

In Vitro Studies on Reactive Oxygen Species (ROS) and Nitrogen Species (RNS) Scavenging

In vitro assays are crucial for determining the direct radical-scavenging capabilities of a compound. Studies on flavones and their glycosides have demonstrated their ability to scavenge various reactive species. For instance, flavone (B191248) glycosides have shown scavenging activity against the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The antioxidant capacity of flavonoids is often linked to their chemical structure, particularly the presence and position of hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals. nih.gov

The scavenging activities of various flavonoids have been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For example, strawberry gum, which contains a variety of phenolic compounds, exhibited the highest DPPH scavenging activity among several native Australian fruits. nih.gov While specific data for 5,7-dihydroxyflavanone (B1678386) 7-glucoside is limited, the general class of flavonoids to which it belongs is recognized for these properties.

Table 1: In Vitro Antioxidant Activity of Selected Flavonoids

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| Flavone Glycosides | Superoxide Scavenging | Showed scavenging activity | nih.gov |

| Flavone Glycosides | Hydrogen Peroxide Scavenging | Showed scavenging activity | nih.gov |

| Strawberry Gum Extract | DPPH Scavenging | 49.70 ± 3.21 mg AAE/g | nih.gov |

| Strawberry Gum Extract | ABTS Scavenging | 87.65 ± 3.17 mg AAE/g | nih.gov |

| Mountain Pepper Berries Extract | ABTS Scavenging | 85.60 ± 2.32 mg AAE/g | nih.gov |

Cellular Antioxidant Mechanisms in Preclinical Models

Beyond direct scavenging, flavonoids can exert antioxidant effects within cells by modulating cellular antioxidant defense mechanisms. For example, luteolin-7-O-glucoside has been shown to inhibit the generation of reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs). mdpi.comnih.gov This effect is partly attributed to the transcriptional repression of inflammatory cytokines and their receptors. mdpi.comnih.gov

Furthermore, some flavonoids can enhance the expression of antioxidant enzymes. For instance, genistein (B1671435) activates the Nrf2 pathway, leading to increased expression of superoxide dismutase (SOD) and catalase. mdpi.com While direct evidence for 5,7-dihydroxyflavanone 7-glucoside is still emerging, the activities of related compounds suggest potential for similar mechanisms.

Anti-inflammatory Effects and Immunomodulation

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Flavonoids, including 5,7-dihydroxyflavanone, have demonstrated significant anti-inflammatory and immunomodulatory activities in pre-clinical studies.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2) in Cellular Models

A key aspect of the anti-inflammatory action of flavonoids is their ability to inhibit the production of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, various 5,7-dihydroxyflavone analogues have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov For example, 2',3',5,7-tetrahydroxyflavone and luteolin (B72000) were found to be potent inhibitors of NO production, with IC50 values of 19.7 µM and 17.1 µM, respectively. nih.gov

Similarly, certain 5-hydroxy-7-methoxyflavone analogues have demonstrated moderate inhibitory activities on PGE2 production in LPS-induced RAW 264.7 cells. nih.gov The inhibition of these mediators is a critical step in controlling the inflammatory cascade.

Table 2: Inhibition of Pro-inflammatory Mediators by Flavonoids in LPS-Stimulated RAW 264.7 Cells

| Compound | Mediator Inhibited | IC50 Value | Reference |

|---|---|---|---|

| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide (NO) | 19.7 µM | nih.gov |

| Luteolin | Nitric Oxide (NO) | 17.1 µM | nih.gov |

| 5-hydroxy-7-methoxyflavone analogues | Prostaglandin E2 (PGE2) | Moderate inhibition | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Akt, ERK5, COX-2, iNOS)

The anti-inflammatory effects of 5,7-dihydroxyflavone and its analogues are mediated through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds. nih.govfrontiersin.orgnih.gov

Studies have shown that 5,7-dihydroxyflavone analogues can suppress the phosphorylation of IκBα, an inhibitor of NF-κB, by targeting upstream kinases such as Akt and ERK5. nih.govnih.gov This action prevents the activation of NF-κB and the subsequent expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov For instance, chrysin (B1683763) (5,7-dihydroxyflavone) has been shown to reduce the expression of iNOS and COX-2 in LPS-stimulated macrophages by inhibiting NF-κB activation. researchgate.net

Furthermore, luteolin-7-O-glucoside has been demonstrated to inhibit the STAT3 pathway, which is also involved in inflammatory responses. mdpi.comnih.gov

Effects on Immune Cell Responses in In Vitro Systems

The immunomodulatory effects of flavonoids extend to their influence on various immune cell responses. In vitro studies using murine macrophages (RAW 264.7 cell line) have shown that chrysin can dose-dependently increase the proliferation and phagocytic function of these immune cells. researchgate.net

Moreover, in LPS-stimulated macrophages, chrysin has been found to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO) while increasing arginase activity. researchgate.net It also reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net Luteolin 7-glucoside has also been reported to inhibit the release of TNF-α and interleukin-6 in RAW 264.7 macrophages with an approximate IC50 value of 50 µM. d-nb.info These findings highlight the potential of these flavonoids to modulate the innate immune response.

Anti-cancer and Anti-proliferative Effects in Preclinical Models

Research into the anti-cancer properties of flavonoids has identified potential mechanisms of action for compounds structurally related to this compound. Studies on its aglycone, 5,7-dihydroxyflavone (chrysin), have provided insights into its anti-proliferative effects.

The related compound, 5,7-dihydroxyflavone, has been shown to enhance apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in several human cancer cell lines. nih.govnih.gov A combination of 5,7-dihydroxyflavone and TRAIL at subtoxic concentrations led to a significant apoptotic response in human hepatocarcinoma (HepG2), acute leukemia (Jurkat T), and cervical carcinoma (HeLa) cells. nih.gov

Mechanistically, 5,7-dihydroxyflavone facilitates this process by modulating key proteins involved in the apoptotic pathway. In HepG2 cells, it was found to up-regulate the pro-apoptotic protein Bax while concurrently attenuating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govnih.gov Furthermore, the treatment resulted in the cleavage of PARP, a key marker of apoptosis, downstream of caspase-3 activation. nih.gov This sensitization to TRAIL-induced apoptosis occurred without a significant change in the cell surface expression of TRAIL death receptors DR4 or DR5, suggesting the mechanism is related to downstream signaling events. nih.gov

The anti-tumor effects of the related flavonoid, 5,7-dihydroxyflavone, have been demonstrated in animal models. In a hepatocarcinoma xenograft model using HepG2 cells, the combination of 5,7-dihydroxyflavone and TRAIL was well-tolerated and led to a reduction in tumor burden in mice. nih.govnih.gov Similarly, studies on acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), another related flavone, showed that in nude mice bearing DU145 prostate tumor xenografts, treatment significantly reduced both tumor size and weight. researchgate.net This reduction in tumor growth was linked to an increase in cancer cell apoptosis within the tumor tissue. researchgate.net

The anti-cancer activity of these flavonoids is linked to their ability to modulate critical intracellular signaling pathways that govern cell survival and proliferation. nih.govresearchgate.net The nuclear factor kappa-B (NF-κB) pathway is a key regulator of inflammation, cell survival, and angiogenesis and is often overactive in cancer cells. nih.govresearchgate.net

Research has shown that 5,7-dihydroxyflavone can inhibit the phosphorylation of Akt and STAT3, weakening anti-apoptotic signals and thereby promoting cell death. nih.govnih.gov The Akt signaling pathway is a crucial regulator of cell survival, and its inhibition is a key target for cancer therapy. nih.gov

In studies with the related compound acacetin, the anti-tumor effects were directly attributed to the targeting of the Akt/NF-κB signaling pathway. researchgate.net Acacetin was found to inhibit the phosphorylation of IκBα and NF-κB in a dose-dependent manner in prostate cancer cells. researchgate.net The inhibition of these pathways prevents the pro-survival signaling that is often dysregulated in malignant cells. researchgate.netnih.gov

Antidiabetic and Glucose Metabolism Regulatory Potential

Flavanones and their derivatives are being investigated for their potential in managing diabetes through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of insulin (B600854) signaling pathways. nih.govscilit.comcncb.ac.cn

The inhibition of α-amylase and α-glucosidase, key enzymes in the digestion of carbohydrates, is a therapeutic strategy to control post-prandial hyperglycemia. nih.gov By slowing down the breakdown of starches and sugars in the small intestine, these inhibitors can reduce the rate of glucose absorption. nih.gov

While direct studies on this compound are limited, research on a structurally similar flavanone (B1672756) glycoside, Isocarthamidin-7-O-glucuronide, showed weak inhibitory activity against both α-glucosidase and α-amylase, with IC50 values of 4.6 mM and 6.3 mM, respectively. researchgate.net Many flavonoids have been shown to inhibit these enzymes, although their effectiveness can be influenced by their specific structure, including the presence and position of sugar moieties. researchgate.netnih.gov

Table 1: Inhibitory Activity of a Related Flavanone Glycoside against Glucose Metabolism Enzymes

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Isocarthamidin-7-O-glucuronide | α-glucosidase | 4.6 mM |

| Isocarthamidin-7-O-glucuronide | α-amylase | 6.3 mM |

Data sourced from a study on flavanone glycosides derived from Scutellaria baicalensis. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. researchgate.netnih.gov It dephosphorylates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), which attenuates downstream signaling and contributes to insulin resistance. researchgate.netnih.gov Therefore, inhibitors of PTP1B are considered promising therapeutic targets for type 2 diabetes. researchgate.netnih.gov

A series of synthesized 5,7-dihydroxyflavanone derivatives have been identified as reversible and competitive inhibitors of PTP1B. nih.gov One particular derivative, compound 4k, demonstrated the most potent in vitro inhibitory activity against PTP1B with an IC50 value of 2.37 µM. nih.gov This compound also showed a 3.7-fold greater selectivity for PTP1B over the related T-cell protein tyrosine phosphatase. nih.gov In cell-based assays using CHO cells engineered to express the human insulin receptor (CHO/hIR), this derivative was found to be membrane-permeable and capable of enhancing the tyrosine phosphorylation of the insulin receptor, confirming its ability to modulate the insulin signaling cascade at a cellular level. nih.gov This suggests that the 5,7-dihydroxyflavanone skeleton is a promising scaffold for developing new agents to enhance insulin sensitivity. nih.govnih.gov

Table 2: PTP1B Inhibition by a 5,7-Dihydroxyflavanone Derivative

| Compound | Target Enzyme | IC50 Value | Cellular Effect |

|---|---|---|---|

| Compound 4k | PTP1B | 2.37 ± 0.37 μM | Enhanced insulin receptor tyrosine phosphorylation |

Data from a study on synthetic 5,7-dihydroxyflavanone derivatives. nih.gov

Anti-adipogenic Effects in Adipocyte Cell Models

Research on the direct anti-adipogenic effects of this compound is limited; however, studies on its aglycone, 5,7-dihydroxyflavanone (pinocembrin), and other closely related flavonoids provide significant insights into its potential activities. The process of adipogenesis, or the differentiation of preadipocytes into mature fat cells, is a key focus for identifying compounds that can mitigate obesity.

Studies on various 5,7-dihydroxyflavone analogs in 3T3-L1 preadipocyte cells have shown that the substitution pattern on the flavonoid skeleton is crucial for their anti-adipogenic effects. mdpi.comnih.gov For instance, the flavone luteolin, which shares the 5,7-dihydroxy structure, has been found to inhibit the accumulation of triacylglycerol in 3T3-L1 cells. nih.govnih.govnih.gov This inhibitory action is linked to the suppression of key genes involved in adipogenesis and lipogenesis. nih.gov Specifically, luteolin has been shown to down-regulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, and glucose transporter type 4 (GLUT4), which is essential for glucose uptake in adipocytes. nih.govnih.gov Luteolin and its 7-O-glucoside have demonstrated inhibitory effects on glucose uptake via GLUT4. medchemexpress.com These findings suggest that flavonoids with a 5,7-dihydroxy substitution pattern may interfere with the fundamental molecular pathways that lead to the formation and growth of adipocytes. While these results are for flavone analogs, they point to a potential mechanism for this compound, warranting further specific investigation.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of 5,7-dihydroxyflavanone and its derivatives has been evaluated against a range of pathogenic bacteria. nih.gov The aglycone, pinocembrin (B1678385) (5,7-dihydroxyflavanone), has demonstrated inhibitory activity, particularly against Gram-positive bacteria such as Bacillus subtilis. nih.gov However, natural flavanones have historically shown weaker inhibition against Gram-negative bacteria like Escherichia coli, which possess a more complex outer membrane. nih.gov

Research into synthetic derivatives of 5,7-dihydroxyflavanone has shown that structural modifications can significantly enhance antimicrobial potency. nih.gov Studies reveal that halogenated derivatives of 5,7-dihydroxyflavanone exhibit superior antimicrobial activity against Gram-positive bacteria and some Gram-negative bacteria, such as Vibrio cholerae, when compared to their natural counterparts. nih.gov The addition of a glucoside moiety, as in this compound, can alter the compound's solubility and interaction with bacterial cell walls, potentially modifying its spectrum of activity. For example, studies on other glycosylated flavonoids have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that glycosylation can be a viable strategy to enhance antimicrobial properties. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of 5,7-Dihydroxyflavanone (Pinocembrin) Derivatives against Various Bacteria

| Compound | Bacterial Strain | Gram Type | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Pinocembrin (Natural) | Bacillus subtilis | Gram-Positive | >128 | nih.gov |

| Pinocembrin (Natural) | Escherichia coli | Gram-Negative | >128 | nih.gov |

| Halogenated Pinocembrin Derivative | Vibrio cholerae | Gram-Negative | 32 | nih.gov |

| Halogenated Pinocembrin Derivative | Staphylococcus aureus | Gram-Positive | 16 | nih.gov |

This compound (P7G), a flavanone glycoside isolated from Ficus hirta Vahl. fruit, has demonstrated significant antifungal activity. nih.gov It is particularly effective against Penicillium italicum, the pathogen responsible for blue mold disease in citrus fruits. nih.gov In vitro studies have established its potent inhibitory action on the mycelial growth of this fungus. nih.gov The mechanism of action involves inducing severe morphological changes in the fungal hyphae, such as swelling, distortion, and collapse, which is indicative of cell membrane disruption and increased permeability. nih.gov

The antifungal efficacy of P7G extends to a range of other phytopathogenic fungi. nih.gov Research has determined its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against several fungal species that cause postharvest diseases in citrus. nih.gov The compound's ability to inhibit both yeast, such as Saccharomyces cerevisiae, and filamentous fungi highlights its broad-spectrum potential. nih.gov The antifungal action of related flavonoids has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and the disruption of drug efflux pumps. nih.gov

Table 2: Antifungal Activity of this compound (P7G) against Citrus Phytopathogenic Fungi

| Fungal Strain | Common Disease | MIC (g/L) | MFC (g/L) | Source |

|---|---|---|---|---|

| Penicillium italicum | Blue Mold | 0.2 | 0.8 | nih.gov |

| Penicillium digitatum | Green Mold | 0.2 | 0.8 | nih.gov |

| Geotrichum citri-aurantii | Sour Rot | 0.1 | 0.4 | nih.gov |

| Alternaria citri | Black Rot | 0.4 | 0.8 | nih.gov |

| Colletotrichum gloeosporioides | Anthracnose | 0.2 | 0.8 | nih.gov |

| Diaporthe citri | Stem-end Rot | 0.4 | 0.8 | nih.gov |

The antiviral properties of flavonoids, including flavanones and their glycosides, are a subject of intensive research. researchgate.net While direct cellular assays on this compound are not widely published, studies on its aglycone, pinocembrin, provide strong evidence of its antiviral potential. nih.gov Pinocembrin has been identified as a potent inhibitor of the Zika virus (ZIKV) in human placental cells. nih.gov Mechanistic studies revealed that pinocembrin acts on the post-entry stages of the ZIKV replication cycle. nih.govmdpi.com Specifically, it was found to inhibit both viral RNA production and the synthesis of the viral envelope protein. nih.gov

The general mechanisms by which flavonoids exert antiviral effects include blocking viral attachment to host cells, interfering with viral replication machinery, and inhibiting the processing of viral polyproteins. researchgate.net For example, the flavanone glycoside prunin (B191939) has been shown to be a potent antiviral against various enteroviruses by suppressing the internal ribosome entry site (IRES) and disrupting viral protein and RNA synthesis. researchgate.net Similarly, other flavonoid glycosides have been found to inhibit influenza A virus replication by activating host cell defense mechanisms, such as the pro-apoptotic protein p53, and modulating the expression of inflammatory cytokines. These findings suggest that this compound likely interferes with critical steps in the viral life cycle, a hypothesis that awaits confirmation through direct cellular assays.

Neuroprotective and Anxiolytic-like Effects in Preclinical Studies

The neuroprotective potential of 5,7-dihydroxyflavanone (pinocembrin) and related flavanone glycosides has been reported in several preclinical studies. nih.gov The mechanisms underlying these effects are multifaceted, primarily involving the mitigation of oxidative stress, reduction of neuroinflammation, and promotion of neuronal survival pathways. nih.gov

In animal models, flavonoids have been shown to counteract neurodegenerative processes by modulating key signaling pathways. One critical mechanism is the inhibition of neuroinflammatory processes. nih.gov This is often achieved by downregulating pro-inflammatory proteins such as nuclear factor-kappa B (Nf-kB) and reducing the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) in brain cells like microglia and astrocytes. nih.gov Another flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), demonstrated neuroprotective effects in mice by upregulating the level of brain-derived neurotrophic factor (BDNF), a crucial protein for neuron growth and survival. Furthermore, TMF was found to increase the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor that plays a vital role in learning, memory, and neuronal plasticity. These findings suggest that this compound may confer neuroprotection by suppressing inflammatory damage and activating endogenous neurotrophic support systems.

Anxiolytic-like Behavioral Observations in Rodent Models

While direct studies on this compound are limited, research on its aglycone, 5,7-dihydroxyflavone (chrysin), provides significant insights into the potential anxiolytic-like effects. Chrysin has demonstrated the ability to produce anxiolytic-like effects in animal models, with efficacy comparable to diazepam. nih.gov In preclinical studies, chrysin has been shown to exert these effects through the GABAa/Benzodiazepine receptor complex. nih.gov Notably, unlike benzodiazepines, chrysin's anxiolytic actions are not accompanied by sedation or muscle relaxation. nih.gov

Table 1: Anxiolytic-like Effects of Chrysin in Rodent Models

| Model | Test | Observation | Reference |

|---|---|---|---|

| Surgical Menopause Rat Model | Elevated Plus Maze | Reduced anxiety-like behavior | uv.mxresearchgate.net |

| Surgical Menopause Rat Model | Light/Dark Test | Reduced anxiety-like behavior | uv.mxresearchgate.net |

| Ovariectomized Rats | Forced Swimming Test | Blocked development of behavioral despair | nih.gov |

Other Biological Activities and Mechanisms

Modulation of Cyclooxygenase (COX) Enzymes

5,7-dihydroxyflavone analogues have been investigated for their anti-inflammatory activity. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that chrysin can regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov Chrysin was found to suppress the levels of iNOS and COX-2 by regulating the phosphorylation of Akt, ERK5, and IκBα, thereby inhibiting NF-κB-related signaling pathways. nih.gov This suggests that 5,7-dihydroxyflavone and its derivatives have the potential to be natural anti-inflammatory agents by modulating COX enzymes. nih.gov

Antitrypanosomal and Antileishmanial Activities in In Vitro and In Vivo Models

Flavonoids, including the structural class to which this compound belongs, have shown promising results against various parasites. While specific data on the 7-glucoside derivative is scarce, studies on related flavones and flavanones provide valuable insights.

A broad survey of flavonoids demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. nih.gov For instance, 7,8-dihydroxyflavone (B1666355) showed potent trypanocidal activity against T. b. rhodesiense. nih.gov In the context of leishmaniasis, several flavonols like fisetin, 3-hydroxyflavone, luteolin, and quercetin (B1663063) were highly active against L. donovani. nih.gov Quercetin also demonstrated some in vivo activity in a mouse model of leishmaniasis. nih.gov Although flavanone glycosides were generally found to be inactive, their aglycones displayed some leishmanicidal potential. asm.org For example, 5,7-dimethoxy-8-methylflavanone was the most potent among the tested flavanone aglycones. asm.org

A flavones-rich fraction from Arrabidaea chica Verlot, containing compounds structurally related to 5,7-dihydroxyflavanone, exhibited antileishmanial activity against promastigotes and intra-macrophagic amastigotes of Leishmania. frontiersin.org The observed ultrastructural changes in the parasites, such as cytoplasm vacuolization and mitochondrial swelling, suggest a mechanism of action that disrupts cellular integrity. frontiersin.org

Table 2: In Vitro Antiparasitic Activity of Selected Flavonoids

| Compound | Parasite | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 0.068 | nih.gov |

| 3-Hydroxyflavone | Trypanosoma brucei rhodesiense | 0.5 | nih.gov |

| Rhamnetin | Trypanosoma brucei rhodesiense | 0.5 | nih.gov |

| Fisetin | Leishmania donovani | 0.6 | nih.gov |

| 3-Hydroxyflavone | Leishmania donovani | 0.7 | nih.gov |

| Luteolin | Leishmania donovani | 0.8 | nih.gov |

| Quercetin | Leishmania donovani | 1.0 | nih.gov |

| 5,7-Dimethoxy-8-methylflavanone | Leishmania donovani | 2.4 | asm.org |

Induction of Nodulation Genes in Symbiotic Interactions

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The interaction of flavonoids with biological macromolecules is a key aspect of their biological activity. Flavonoids have the potential to interact with DNA. researchgate.net While planar molecules can intercalate with double-stranded DNA, smaller molecules often bind to the minor groove. researchgate.net The high binding constants observed for some flavonoids suggest a preferential binding to higher-order DNA structures. researchgate.net

In terms of protein interactions, 5,7-dihydroxyflavanone derivatives have been synthesized and identified as reversible and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), with IC50 values in the micromolar range. nih.gov One derivative, compound 4k, showed potent in vitro inhibition of PTP1B and exhibited selectivity over T-cell protein tyrosine phosphatase. nih.gov Furthermore, cell-based studies indicated that this compound was membrane-permeable and could enhance insulin receptor tyrosine phosphorylation. nih.gov

Flavonoids like 5,7-dihydroxyflavone can also interact with key signaling proteins. For instance, it has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate anti-apoptotic proteins like Bcl-2, Mcl-1, and IAPs, thereby sensitizing cancer cells to apoptosis. nih.gov Additionally, it can reduce the phosphorylation levels of Akt and STAT3, weakening anti-apoptotic signals. nih.gov

Structure Activity Relationships Sar of 5,7 Dihydroxyflavanone 7 Glucoside

Impact of the 7-O-Glucosyl Moiety on Biological Activities Compared to Aglycone (5,7-Dihydroxyflavanone)

The addition of a glucose molecule at the 7-position of the flavanone (B1672756) backbone significantly alters the compound's properties, influencing how it interacts with biological systems.

The attachment of a glucosyl group to 5,7-dihydroxyflavanone (B1678386), also known as pinocembrin (B1678385), decreases its lipophilicity. nih.govmdpi.com This increased water solubility can, in turn, affect how the compound is absorbed and transported across cell membranes. mdpi.comnih.gov Generally, the aglycone form (without the sugar) exhibits higher cellular uptake due to its greater ability to diffuse across the lipid-rich cell membrane. mdpi.comnih.gov For instance, studies on other flavonoids like apigenin (B1666066) and luteolin (B72000) have shown that their aglycone forms have a higher rate of cellular uptake compared to their respective glycosides. nih.gov This is attributed to the hydrophilic nature of the sugar moiety, which can hinder passive diffusion across the cell membrane. nih.govresearchgate.net

The enhanced cellular uptake of the more lipophilic aglycone may lead to greater bioavailability and more potent intracellular effects. mdpi.com

Table 1: Comparison of Lipophilicity and Cellular Uptake

| Compound | Lipophilicity | Cellular Uptake |

|---|---|---|

| 5,7-Dihydroxyflavanone (Aglycone) | Higher | Higher |

The presence of the 7-O-glucosyl moiety can significantly impact the ability of 5,7-dihydroxyflavanone 7-glucoside to inhibit enzymes and bind to receptors. The bulky glucose group can sterically hinder the molecule from fitting into the active site of an enzyme or the binding pocket of a receptor. nih.gov

For example, a study on the flavonoid luteolin and its 7-O-glucoside, cynaroside, revealed that the aglycone, luteolin, was able to stabilize the transthyretin (TTR) tetramer, while the glucoside was inactive. nih.gov High-resolution crystal structures showed that the A-ring of luteolin, where the glucoside is attached in cynaroside, is buried within the thyroxine-binding site of TTR. nih.gov The presence of the glucoside group prevents this interaction. nih.gov

Similarly, in the context of enzyme inhibition, the aglycone often demonstrates greater potency. For instance, studies on various flavonoids have shown that the aglycone form is a more effective inhibitor of enzymes like tyrosinase compared to its glycosylated counterpart. nih.gov

The antioxidant and anti-inflammatory activities of flavonoids are often linked to their ability to scavenge free radicals and modulate inflammatory pathways. The glycosylation at the 7-position can influence these activities. While some studies suggest that glycosylation can decrease antioxidant activity, others indicate that the glycoside form can still exhibit significant effects. nih.govnih.gov

For instance, research comparing luteolin and luteolin-7-O-glucoside found that both compounds could induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, through the Nrf2/MAPK signaling pathway. nih.gov This suggests that even with the glucosyl moiety, the compound can exert antioxidant effects. However, other studies have shown that aglycones like apigenin and luteolin are more effective at reducing inflammatory mediators like TNF-α and inhibiting NF-κB activity compared to their glycoside forms. nih.gov This difference in activity is often attributed to the lower cellular uptake of the glycosides. nih.gov

Role of the 5,7-Dihydroxyl Substitution Pattern

The two hydroxyl groups located at positions 5 and 7 of the A-ring are crucial for the biological activity of 5,7-dihydroxyflavanone and its glucoside.

The 5- and 7-hydroxyl groups are key features for the interaction of these flavonoids with various biological targets. These hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the binding of the flavonoid to the active sites of enzymes and receptors. nih.govnih.govnih.gov The presence of the 5,7-dihydroxyl pattern has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov For example, a series of synthesized 5,7-dihydroxyflavanone derivatives showed potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors, highlighting the importance of this core structure. nih.gov

Comparing this compound with other flavanone glucosides helps to understand the specific roles of different structural features.

Luteolin 7-glucoside (Cynaroside): Luteolin possesses an additional two hydroxyl groups on the B-ring (at positions 3' and 4') compared to 5,7-dihydroxyflavanone. mdpi.comresearchgate.net This difference in the B-ring hydroxylation pattern can significantly influence its biological activities. Luteolin and its glucoside are known for their potent antioxidant and anti-inflammatory properties, often attributed to the catechol structure in the B-ring. nih.govmdpi.comresearchgate.net

Naringenin (B18129) 7-glucoside (Prunin): Naringenin has a single hydroxyl group on the B-ring at the 4' position. wikipedia.orgcymitquimica.comnih.gov While structurally very similar to 5,7-dihydroxyflavanone, this difference can affect its biological profile. Naringenin and its glycosides have been studied for various health benefits, including antioxidant and anti-inflammatory effects. nih.govebi.ac.uk

The comparison highlights that while the 5,7-dihydroxylation of the A-ring provides a crucial foundation for bioactivity, the substitution pattern on the B-ring further refines the specific pharmacological effects of the flavanone.

Table 2: Comparison of Flavanone 7-Glucosides

| Compound | B-Ring Hydroxylation | Notable Activities |

|---|---|---|

| This compound | None | Antimicrobial, PTP1B inhibition |

| Luteolin 7-glucoside | 3',4'-dihydroxy | Potent antioxidant and anti-inflammatory |

Structural Modifications of the B-Ring and Their Effects on Activity

The B-ring of the flavanone skeleton is a significant determinant of biological activity. Modifications to its substitution pattern can dramatically alter the efficacy and selectivity of the compound for various biological targets. While research specifically isolating the effects of B-ring modifications on this compound is specific, extensive studies on its aglycone, pinocembrin (5,7-dihydroxyflavanone), and related flavonoids provide a strong basis for understanding these relationships. The presence of the 7-glucoside moiety primarily influences pharmacokinetic properties such as solubility, while the B-ring substitutions are often central to molecular interactions at the target site.

For instance, the manipulation of flavonoid activity through structural changes is a key motivator for synthesizing flavanone derivatives. nih.gov A series of 5,7-dihydroxyflavanone derivatives were synthesized to evaluate how different substituents on the B-ring affect antimicrobial properties. nih.govresearchgate.net These studies found that the introduction of halogen atoms (chlorine, bromine, iodine) to the B-ring often resulted in enhanced antimicrobial activity against Gram-positive bacteria and certain yeasts compared to the unsubstituted parent compound. nih.govnih.gov

Specifically, derivatives with halogens at the C2' or C4' position of the B-ring showed notable potency. nih.gov The introduction of a methoxy (B1213986) group at the C4' position also demonstrated significant activity. nih.gov This suggests that both the electronegativity and the steric bulk of the substituent on the B-ring play a crucial role in the antimicrobial action of these flavanones. nih.gov

| B-Ring Substituent | Position | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| -H (unsubstituted) | - | Baseline activity (Pinocembrin) | nih.gov |

| -Cl | 2' | Enhanced activity vs. Gram-positive bacteria | nih.gov |

| -Br | 2' | Enhanced activity vs. Gram-positive bacteria | nih.gov |

| -I | 4' | Enhanced activity vs. Gram-positive bacteria | nih.gov |

| -OCH3 | 4' | High activity | nih.gov |

Studies on related flavonoid structures further underscore the importance of B-ring hydroxylation. For alpha-glucosidase inhibition by 5,6,7-trihydroxyflavones, hydroxyl substitution on the B-ring was found to be favorable to the activity, whereas methoxyl substitution was unfavorable. nih.gov Specifically, at least a 4'-hydroxyl group was required for enhanced activity. nih.gov In the context of antioxidant activity, the presence of an ortho-dihydroxyl group (a catechol moiety) at the C3' and C4' positions of the B-ring is a well-established factor for potent radical scavenging. mdpi.com This feature enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical through delocalization across the flavonoid skeleton. mdpi.com Conversely, for other activities like P-glycoprotein inhibition, the absence of hydroxyl groups at the 3' and 4' positions was found to be beneficial. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on 5,7-Dihydroxyflavanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activities. mdpi.com These studies have been instrumental in deciphering the specific molecular properties of flavonoids that govern their inhibitory and therapeutic effects. nih.govmdpi.com

A 2D-QSAR study on the inhibition of P-glycoprotein (P-gp) by a series of flavonoids provided significant insights. nih.gov P-gp is a protein associated with multidrug resistance in cancer cells. nih.gov The study developed a robust model (Q² = 0.829) which identified several molecular descriptors as being key to the inhibitory activity. nih.gov

The best QSAR model was described by the equation: IC₅₀ = 0.183vsurf_DW23 − 0.359E_sol − 3.181dipole + 10.627vsurf_G − 9.859 nih.gov

Key findings from this QSAR study indicated that:

Increased methoxylation on the flavonoid structure was beneficial for P-gp inhibition. nih.gov

The absence of hydroxyl groups at the 3' and 4' positions of the B-ring enhanced inhibitory activity. nih.gov

Molecular descriptors related to solvation energy (E_sol), dipole moment, and surface area (vsurf_DW23, vsurf_G) were critical in predicting the activity. nih.gov

These findings suggest that hydrophobicity and specific electronic properties, rather than hydrogen-donating capacity, are paramount for this particular interaction.

Other QSAR studies on flavonoids have consistently highlighted the importance of the B-ring's substitution pattern for antioxidant activity. mdpi.comnih.gov These models often confirm that the number and position of hydroxyl groups are the most critical factors, with the dihydroxylated B-ring (catechol structure) being a primary contributor to high antioxidant capacity. mdpi.com More advanced models have also been developed to predict the antioxidant effects of flavonoids in more complex biological systems, including cellular and enzymatic assays, identifying specific structural fragments responsible for the observed activity. nih.gov

| Activity | Key QSAR Findings for Flavonoid Derivatives | Reference |

|---|---|---|

| P-glycoprotein Inhibition | Beneficial factors: Increased methoxylation, lack of 3'-OH and 4'-OH groups. Important descriptors: vsurf_DW23, E_sol, Dipole, vsurf_G. | nih.gov |

| Antioxidant Activity | Crucial factor: Number and position of hydroxyl groups, especially a dihydroxylated B-ring (catechol structure). | mdpi.com |

| BACE1 Inhibition | For some chalcones, no substitution on ring B correlated with higher activity. | nih.gov |

| Alpha-glucosidase Inhibition | Favorable factor: Hydroxyl substitution on the B-ring (especially at 4' position). Unfavorable: Methoxyl substitution. | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental to separating 5,7-Dihydroxyflavanone (B1678386) 7-glucoside from complex mixtures, such as plant extracts, and for its purification to a high degree.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis and quantification of 5,7-Dihydroxyflavanone 7-glucoside. These techniques offer high resolution and sensitivity, making them ideal for detecting and measuring the compound in various samples.

A typical HPLC analysis of flavonoids, including flavanone (B1672756) glycosides, often utilizes a reversed-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase commonly consists of a gradient mixture of an aqueous solvent (often containing a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net For instance, a gradient elution might start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute compounds of increasing hydrophobicity. nih.gov Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can identify and quantify compounds based on their specific absorption spectra. mfd.org.mk

UHPLC systems, which use smaller particle size columns (typically under 2 µm), operate at higher pressures and provide even greater resolution and faster analysis times compared to traditional HPLC. researchgate.net A UHPLC method for analyzing a range of isoflavones and flavonoids in human urine employed a Hypersil Gold column (50 × 2.1 mm, 1.9 µm) with a gradient of aqueous trifluoroacetic acid and acetonitrile, demonstrating the technique's applicability to complex biological matrices. researchgate.net

Preparative Chromatography for Compound Enrichment

When larger quantities of pure this compound are required for further studies, such as structural elucidation or biological activity testing, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

A common strategy involves an initial fractionation of a crude extract using a method like High-Speed Counter-Current Chromatography (HSCCC). nih.govmdpi.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption. researchgate.net For the separation of flavonoids, a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is often optimized. nih.govmdpi.com The fractions obtained from HSCCC that are enriched with the target compound can then be further purified using preparative HPLC on a reversed-phase column. nih.gov This two-step approach has been successfully used to isolate various flavonoid glycosides from plant extracts with high purity. nih.govmdpi.comnih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Once isolated, a combination of spectroscopic and spectrometric techniques is used to definitively determine the structure of this compound and to quantify it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 13C-1H Long-Range Couplings) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. nih.govbas.bg

COSY and TOCSY experiments reveal proton-proton coupling networks, helping to identify spin systems within the flavanone and glucoside moieties. nih.gov

HSQC correlates directly bonded proton and carbon atoms. nih.gov

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different structural fragments, such as the A-ring, B-ring, C-ring, and the glucose unit. nih.govbas.bg For instance, a long-range correlation between the anomeric proton of the glucose and a carbon atom in the flavanone's A-ring would confirm the 7-O-glycosidic linkage.

The complete assignment of all ¹H and ¹³C NMR chemical shifts through these combined techniques provides definitive proof of the structure of this compound. nih.gov

Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragmentation pattern provides information about the structure of the molecule. For example, a characteristic loss of 162 Da in the MS/MS spectrum would correspond to the loss of the glucose unit, confirming the glycosidic nature of the compound. Further fragmentation of the aglycone part can provide details about the substitution pattern on the flavanone core. Techniques like Electrospray Ionization (ESI) are commonly used to ionize flavonoid glycosides for MS analysis. nih.gov

Integration of UV/Vis Spectroscopy in Research Workflows

UV/Vis spectroscopy is a straightforward and valuable technique integrated into the research workflow for this compound. The UV spectrum of flavonoids typically shows two main absorption bands: Band I (300-380 nm) and Band II (240-280 nm). ijims.com The position of these bands can provide initial clues about the type of flavonoid and its oxygenation pattern.

Advanced Approaches for Complex Matrix Analysis and Metabolomics

The study of this compound in complex biological and research matrices necessitates sophisticated analytical strategies. Metabolomics, coupled with advanced method development for quantitative analysis, provides the necessary tools to profile, identify, and quantify this flavanone glucoside, offering insights into its metabolic fate and distribution.

Targeted and Untargeted Metabolomics for Profiling in Biological Samples

Metabolomics is a powerful technology that facilitates the comprehensive profiling of low molecular weight molecules (metabolites) within a biological system. nih.gov This approach is broadly categorized into two strategies: untargeted and targeted metabolomics, both of which are instrumental in characterizing the presence and behavior of this compound and related compounds in biological samples. researchgate.net

Untargeted Metabolomics: This strategy aims to capture the broadest possible range of metabolites in a sample, including those that are unknown. nih.gov It serves as a hypothesis-generating tool, ideal for exploratory studies to discover novel biomarkers or to understand global metabolic changes in response to a particular stimulus. nih.govwaters.com In the context of this compound, an untargeted approach applied to biological samples (e.g., plasma, urine, or tissue) after its administration could reveal its biotransformation products, such as glucuronidated, sulfated, or methylated derivatives. nih.govnih.gov This method is crucial for building a comprehensive picture of the compound's metabolic pathway and its systemic effects. nih.gov The process involves analyzing all detectable peaks in a mass spectrometry (MS) chromatogram, comparing treated and control groups to identify features that are significantly altered. waters.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a predefined and specific set of metabolites. This hypothesis-driven approach provides high sensitivity, specificity, and quantitative accuracy for the selected analytes. researchgate.net For this compound, a targeted assay would be developed to precisely quantify the parent compound and its known major metabolites. This is particularly useful for validating findings from untargeted studies or for pharmacokinetic analysis where the concentration of specific molecules over time is required. nih.gov

The integration of these two approaches provides a powerful workflow. Untargeted metabolomics can first be used to identify the metabolic fate of this compound, after which a targeted method can be developed to accurately quantify the parent compound and its key metabolites in a larger set of biological samples. researchgate.netresearchgate.net Advanced analytical platforms, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are the cornerstone of both metabolomics approaches, enabling the separation and detection of a wide array of compounds in complex matrices. oulu.finih.gov

Method Development for Quantitative Analysis in Research Matrices

The accurate quantification of this compound in various research matrices, such as plasma, bile, and plant extracts, is essential for pharmacokinetic studies and for establishing structure-activity relationships. nih.govnih.govnih.gov The development of robust and validated analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical requirement. nih.govnih.gov

Method development involves several key steps:

Sample Preparation: The first step is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and salts. For plasma samples, a common technique is protein precipitation using organic solvents like acetonitrile. nih.gov For more complex matrices like bile, which contains high levels of potentially interfering bile acids, solid-phase extraction (SPE) may be employed for a cleaner sample. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the target analyte from other components in the extract. researchgate.netmdpi.com A reversed-phase C18 column is frequently used for flavonoids. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency, is a common practice. nih.govmdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. oulu.fi The analysis is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, though negative mode is often more sensitive for phenolic compounds. nih.govmdpi.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides excellent specificity and allows for accurate quantification even at low concentrations. nih.gov

The table below summarizes parameters from a developed LC-MS/MS method for the quantitative analysis of various flavonoid glycosides in rat plasma, which serves as a model for a method that could be applied to this compound.

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | One-step protein precipitation with acetonitrile | nih.gov |

| Chromatography Column | C18 column (25 cm length) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.1% aqueous formic acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| Precision (RSD, %) | < 14.2% | nih.gov |

| Accuracy (RE, %) | -11.9% to 12.0% | nih.gov |

| Extraction Recovery | 88.2% to 103.6% | nih.gov |

Validation of the analytical method is crucial to ensure its reliability. Key validation parameters include linearity, precision, accuracy, recovery, and stability, as demonstrated in the model study. nih.gov Such a validated method can be successfully applied to pharmacokinetic research, providing valuable data on the absorption, distribution, metabolism, and excretion of this compound. nih.gov

Synthetic Analogues and Chemical Modification Strategies

Rational Design and Synthesis of 5,7-Dihydroxyflavanone (B1678386) 7-Glucoside Derivatives

The core principle behind the rational design of 5,7-dihydroxyflavanone 7-glucoside derivatives is to systematically modify its chemical structure to improve its biological efficacy. This involves targeted alterations to both the sugar component (glucosyl moiety) and the flavanone (B1672756) backbone.

While specific examples of modifications to the glucosyl moiety of this compound are not extensively detailed in the provided search results, the general principles of carbohydrate chemistry suggest several possibilities. ebi.ac.uk These could include altering the stereochemistry of the hydroxyl groups on the glucose ring or replacing the glucose with other monosaccharides to create different glycosides. The attachment of various functional groups to the glucose unit, similar to the succinylation mentioned above, represents another avenue for creating novel derivatives with potentially enhanced properties.

Extensive research has focused on modifying the flavanone skeleton of 5,7-dihydroxyflavanone (pinocembrin) to generate a library of derivatives with diverse biological activities. nih.govtandfonline.com These modifications often involve the addition of different functional groups to the aromatic rings of the flavanone structure.

A key strategy is halogenation, the introduction of halogen atoms like chlorine or bromine. Studies have shown that halogenated derivatives of 5,7-dihydroxyflavanone exhibit significant antimicrobial activity. nih.govnih.gov For instance, the synthesis of various halogenated flavanones has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as yeast. nih.govresearchgate.net

Another approach involves the introduction of other substituents, such as methoxy (B1213986) groups, to alter the compound's lipophilicity and electronic properties. The synthesis of a series of 5,7-dihydroxyflavanone derivatives with various substitutions has been undertaken to explore their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. tandfonline.comnih.gov

The synthesis of these derivatives often starts from chalcones, which are then cyclized to form the flavanone ring system. jst.go.jp This method allows for the introduction of a wide range of substituents on the B-ring of the flavanone skeleton.

Evaluation of Enhanced Biological Activities of Synthesized Analogues in Preclinical Models

The synthesized analogues of 5,7-dihydroxyflavanone and its glucosides are subjected to a battery of preclinical tests to evaluate their biological activities. nih.govnu.edu.omtandfonline.comjst.go.jp These in vitro and in vivo studies are crucial for identifying promising candidates for further development.

A significant area of investigation is the antimicrobial activity of these derivatives. nih.govnih.gov As mentioned earlier, halogenated 5,7-dihydroxyflavanone analogues have shown potent activity against various microorganisms. nih.gov The minimum inhibitory concentration (MIC) values are determined to quantify their effectiveness.

Beyond antimicrobial effects, these analogues have been evaluated for a range of other biological activities, including:

Anticancer Activity: Some flavone (B191248) analogues have been tested against cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). scielo.br

Anti-inflammatory Activity: The ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, has been assessed. scielo.br

Antioxidant Activity: The radical scavenging properties of the synthesized derivatives are often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. scielo.br

Enzyme Inhibition: Derivatives have been designed and tested as inhibitors of specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and xanthine (B1682287) oxidase. tandfonline.comnih.gov

Antipsychotic Potential: Novel flavanone derivatives have been synthesized and evaluated for their activity on dopamine (B1211576) D2 receptors, suggesting potential applications in treating conditions like schizophrenia. nih.gov

The following table summarizes the biological activities of some synthesized 5,7-dihydroxyflavanone derivatives:

| Derivative Type | Biological Activity | Key Findings |

| Halogenated Derivatives | Antimicrobial | Enhanced activity against Gram-positive and Gram-negative bacteria, and yeast. nih.govnih.govresearchgate.net |

| Substituted Flavanones | PTP1B Inhibition | Identified as reversible and competitive inhibitors, with some compounds showing high potency and selectivity. tandfonline.comnih.gov |

| Flavone Analogues | Anticancer, Antioxidant, Anti-inflammatory | Some compounds showed potent inhibition of cancer cell proliferation and significant antioxidant and COX inhibitory activity. scielo.br |

| Novel Flavanone Derivatives | Antipsychotic | Demonstrated activity at dopamine D2 receptors and potential antipsychotic effects in animal models. nih.gov |

Chemoenzymatic and Microbiological Synthesis of Analogues

In addition to purely chemical synthesis, chemoenzymatic and microbiological approaches are emerging as powerful tools for generating novel analogues of 5,7-dihydroxyflavanone and its glucosides. iupac.org These methods leverage the high selectivity and efficiency of enzymes and microorganisms to perform specific chemical transformations that can be challenging to achieve through traditional organic synthesis.

Chemoenzymatic synthesis combines chemical reactions with enzymatic steps. For example, enzymes can be used to selectively introduce or modify functional groups on the flavanone or glucosyl part of the molecule. This approach can lead to the production of enantiomerically pure compounds, which is often crucial for biological activity.